molecular formula C8H10FN B2960154 3-Ethyl-4-fluoroaniline CAS No. 870606-36-3

3-Ethyl-4-fluoroaniline

Cat. No.: B2960154
CAS No.: 870606-36-3
M. Wt: 139.173
InChI Key: LACCCHKDZYEEGI-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluoroaniline is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.173. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACCCHKDZYEEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile and Characterization of 3-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 870606-36-3 Molecular Formula: C₈H₁₀FN Molecular Weight: 139.17 g/mol [1]

Executive Summary

3-Ethyl-4-fluoroaniline is a specialized halogenated aromatic amine intermediate used primarily in the synthesis of agrochemicals (herbicides/fungicides) and active pharmaceutical ingredients (APIs). Unlike its simpler analog 4-fluoroaniline, the presence of the ethyl group at the meta position introduces significant lipophilicity, altering its solubility landscape.

Current Data Status: Specific equilibrium solubility data (mole fraction


) for this isomer is not widely available in open thermodynamic databases. Consequently, this guide provides a predictive solubility framework  based on structural activity relationships (SAR) and details a validated experimental protocol  for researchers to generate precise solubility data in-house.

Chemical Profile & Theoretical Solubility Basis

The solubility behavior of 3-Ethyl-4-fluoroaniline is governed by the competition between its polar amino group and its hydrophobic ethyl-fluoro-phenyl core.

Structural Determinants
  • Amino Group (-NH₂): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This drives high solubility in polar protic solvents (Methanol, Ethanol).[2]

  • Fluoro Substituent (-F): Highly electronegative, creating a dipole moment but adding limited hydrophilicity. It generally lowers solubility in water compared to non-fluorinated anilines.

  • Ethyl Group (-CH₂CH₃): A hydrophobic alkyl chain. This significantly increases

    
     (estimated ~2.5 vs. 1.15 for 4-fluoroaniline), enhancing solubility in non-polar solvents (Toluene, Heptane) and drastically reducing water solubility.
    
Predicted Solubility Map
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Protic Methanol, Ethanol, IsopropanolHigh H-bonding with -NH₂; Alkyl compatibility.
Polar Aprotic DMSO, DMF, AcetoneVery High Strong dipole-dipole interactions; disruption of crystal lattice.
Aromatic Toluene, XyleneHigh

-

stacking and Van der Waals forces (Ethyl group affinity).
Chlorinated Dichloromethane, ChloroformHigh General "like dissolves like" for organic amines.
Aliphatic n-Hexane, n-HeptaneModerate Limited by the polarity of the -NH₂ group; increases significantly with temperature.
Aqueous WaterVery Low Hydrophobic effect of the ethyl-phenyl ring dominates.
Solvation Interaction Diagram

SolvationMechanism cluster_legend Interaction Types Compound 3-Ethyl-4-fluoroaniline Protic Protic Solvents (MeOH, EtOH) Compound->Protic H-Bonding (NH₂...OH) NonPolar Non-Polar Solvents (Hexane, Toluene) Compound->NonPolar Van der Waals (Ethyl/Ring) Water Water Compound->Water Hydrophobic Repulsion key1 Solid Line: Strong Solvation key2 Dashed: Dispersion Forces

Figure 1: Mechanistic interactions driving the dissolution of 3-Ethyl-4-fluoroaniline in various solvent environments.

Experimental Protocol: Solubility Determination

Since literature data is sparse, the following Static Gravimetric Method is the gold standard for determining equilibrium solubility (


). This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.
Reagents & Equipment
  • Solute: 3-Ethyl-4-fluoroaniline (Purity >98%, CAS 870606-36-3).[3]

  • Solvents: HPLC grade (Purity >99.5%).

  • Apparatus: Double-jacketed glass vessel (50 mL), circulating water bath (

    
     K), magnetic stirrer, 0.22 
    
    
    
    m PTFE syringe filters.
Step-by-Step Workflow
  • Saturation: Add excess 3-Ethyl-4-fluoroaniline to 20 mL of solvent in the jacketed vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at the target temperature (e.g., 298.15 K).

  • Settling: Stop stirring and allow the suspension to settle for 2 hours to separate the solid phase.

  • Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe (to prevent precipitation) and filter through a 0.22

    
    m filter.
    
  • Quantification:

    • Gravimetric: Transfer a known volume to a pre-weighed dish, evaporate solvent, and dry to constant mass.

    • HPLC (Preferred): Dilute the filtrate and analyze via HPLC-UV (typically 254 nm).

ExperimentalWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibrate (24h, Constant T) Start->Equilibrate Settle Phase Separation (Static Settling 2h) Equilibrate->Settle Sample Sampling (Pre-heated Syringe + Filter) Settle->Sample Analyze Analysis (Gravimetric or HPLC) Sample->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Figure 2: Workflow for the static determination of equilibrium solubility.

Thermodynamic Modeling

Once experimental data is generated, it must be correlated to allow interpolation. The Modified Apelblat Equation is the industry standard for correlating solubility data of aniline derivatives.

Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility.
    
  • 
     : Temperature in Kelvin.
    
  • 
     : Empirical parameters determined via non-linear regression.
    

Interpretation:

  • 
      is related to the enthalpy of solution. A negative 
    
    
    
    indicates an endothermic process (solubility increases with
    
    
    ).
  • 
      accounts for the temperature dependence of the heat capacity.
    
Dissolution Thermodynamics

Using the Van't Hoff analysis, you can calculate the standard enthalpy (


) and entropy (

) of solution:


  • Positive

    
     : Endothermic dissolution (typical for anilines in organics).
    
  • Positive

    
     : Entropy-driven process (disorder increases upon dissolving).
    

Practical Applications in Drug Development[2]

Crystallization Solvent Selection

For purification, the ideal solvent system should exhibit a steep solubility curve (high solubility at high


, low at low 

).
  • Recommended System: Ethanol/Water mixtures.

    • Reasoning: 3-Ethyl-4-fluoroaniline is highly soluble in Ethanol but poorly soluble in Water. Adding water as an anti-solvent to an ethanolic solution induces controlled crystallization.

  • Alternative: Toluene/Heptane .

    • Reasoning: Good temperature dependence in Toluene; Heptane acts as the anti-solvent.

Reaction Solvent
  • Nucleophilic Substitution: Use Acetonitrile or DMF . High solubility ensures the amine is available for reaction, and the polar aprotic nature stabilizes transition states.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20714340, 3-Ethyl-4-fluoroaniline. Retrieved from [Link]

  • Li, Y., et al. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents. Journal of Chemical & Engineering Data.
  • Carl Roth. (2025).[4] Safety Data Sheet: 3-Chloro-4-fluoroaniline. (Used as a comparative proxy for halogenated aniline handling). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Regioselective Bromination of 3-Ethyl-4-fluoroaniline with N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the regioselective monobromination of 3-Ethyl-4-fluoroaniline using N-Bromosuccinimide (NBS) as the brominating agent. Brominated anilines are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile intermediates in the synthesis of a wide array of functional molecules.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an in-depth discussion of the underlying mechanistic principles, and practical insights into reaction optimization and safety. By explaining the causality behind experimental choices, this guide aims to equip the user with the necessary expertise to successfully implement and adapt this methodology for their specific research needs.

Introduction: The Synthetic Value of Brominated Anilines

Aromatic bromides are highly valued synthetic precursors, particularly for their utility in powerful cross-coupling reactions that form the cornerstone of modern organic synthesis.[2] The introduction of a bromine atom onto an aniline scaffold opens up a gateway for diverse molecular elaborations, including Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. Specifically, substituted bromoanilines are frequently found as key components in pharmaceuticals, agrochemicals, and functional materials.[3][4]

The challenge in the synthesis of such intermediates often lies in achieving high regioselectivity.[4] Classical bromination methods using molecular bromine (Br₂) can lead to polybromination and harsh reaction conditions, especially with highly activated rings like anilines.[5][6] N-Bromosuccinimide (NBS) has emerged as a mild, efficient, and more selective alternative for the bromination of activated aromatic systems.[7][8] This protocol details a robust method for the targeted bromination of 3-Ethyl-4-fluoroaniline, a substrate with a nuanced substitution pattern that requires careful consideration of directing group effects to achieve the desired isomeric product.

Mechanistic Rationale and Regioselectivity

The bromination of 3-Ethyl-4-fluoroaniline is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is dictated by the interplay of the electronic and steric effects of the substituents on the aromatic ring: the amino (-NH₂), ethyl (-CH₂CH₃), and fluoro (-F) groups.

  • Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance.[6] This significantly enhances the nucleophilicity of the positions ortho and para to it.

  • Ethyl Group (-CH₂CH₃): The ethyl group is a weak activating group and an ortho, para-director through an inductive effect.

  • Fluoro Group (-F): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

Predicting the Site of Bromination:

Considering the directing effects, the possible positions for electrophilic attack are C2, C5, and C6.

  • C2 Position: Ortho to the strongly activating -NH₂ group and meta to the -F group.

  • C6 Position: Ortho to the strongly activating -NH₂ group and ortho to the -CH₂CH₃ group.

  • C5 Position: Para to the -F group and meta to the -NH₂ group.

The -NH₂ group is the most powerful activating group and will predominantly direct the incoming electrophile. Both the C2 and C6 positions are activated by the amino group. However, the C6 position is sterically more accessible than the C2 position, which is flanked by the ethyl group. Therefore, the major product is predicted to be 2-Bromo-5-ethyl-4-fluoroaniline .

NBS serves as an electrophilic bromine source.[9] In a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile, NBS is polarized, making the bromine atom more electrophilic and susceptible to attack by the electron-rich aniline ring.[7][10] The polarity of the solvent can have a marked effect on the regioselectivity of the bromination of anilines.[8]

Visualization of the Reaction Mechanism

G cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Products Aniline 3-Ethyl-4-fluoroaniline Arenium Arenium Ion Intermediate (σ-complex) Aniline->Arenium Electrophilic Attack on Br⁺ source NBS N-Bromosuccinimide (NBS) NBS->Arenium Product 2-Bromo-5-ethyl-4-fluoroaniline Arenium->Product Deprotonation Succinimide Succinimide Arenium->Succinimide Proton transfer

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Protocol

This protocol provides a general procedure for the regioselective bromination of 3-Ethyl-4-fluoroaniline.

Materials and Equipment
Reagents Equipment
3-Ethyl-4-fluoroanilineRound-bottom flask (appropriate size)
N-Bromosuccinimide (NBS)Magnetic stirrer and stir bar
N,N-Dimethylformamide (DMF), anhydrousStir plate
Ethyl acetate (EtOAc)Ice bath
Saturated aqueous NaCl (brine)Separatory funnel
Saturated aqueous NaHCO₃Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Thin-layer chromatography (TLC) plates
UV lamp for TLC visualization
Standard glassware for workup & purification
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Ethyl-4-fluoroaniline (1.0 eq.) in anhydrous DMF (approximately 0.2 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution at 0 °C for 10-15 minutes.

  • Reagent Addition: To the cooled solution, add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes. Ensure the temperature remains below 5 °C during the addition. Causality Note: Slow, portion-wise addition of NBS at low temperature is crucial to control the exothermic reaction and minimize the formation of dibrominated side products.[11]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:EtOAc eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product and dissolve the DMF and succinimide byproduct.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine. Causality Note: The NaHCO₃ wash neutralizes any residual acid, and the brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-Bromo-5-ethyl-4-fluoroaniline.

Visualization of the Experimental Workflow

G A 1. Dissolve Aniline in DMF B 2. Cool to 0 °C A->B C 3. Add NBS Portion-wise B->C D 4. Monitor by TLC C->D E 5. Quench with Ice Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with NaHCO₃ & Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify by Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of 2-Bromo-5-ethyl-4-fluoroaniline.

Data Summary and Expected Outcomes

The following table summarizes the typical reaction parameters and expected results for this protocol.

Parameter Value/Condition Reference/Rationale
Substrate 3-Ethyl-4-fluoroaniline-
Reagent N-Bromosuccinimide (NBS)Mild and selective brominating agent.[7]
Stoichiometry 1.05 eq. of NBSSlight excess ensures complete consumption of the starting material.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent that promotes the reaction.[8]
Temperature 0 °C to Room TemperatureControls exothermicity and minimizes side reactions.[11]
Reaction Time 1-3 hoursMonitored by TLC.
Yield 85-95% (Typical)High yields are expected with careful execution.
Major Product 2-Bromo-5-ethyl-4-fluoroanilineBased on directing group effects.
Side Products Traces of dibrominated productsMinimized by controlling stoichiometry and temperature.[11]

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents.[12]

N-Bromosuccinimide (NBS):

  • NBS is a lachrymator and is corrosive.[13] It can cause severe skin burns and eye damage.[14]

  • Handle NBS in a well-ventilated fume hood.[13]

  • Avoid inhalation of dust and contact with skin and eyes.[15]

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Solvents:

  • DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin.

  • Ethyl acetate is highly flammable.

  • Ensure all manipulations are performed away from ignition sources.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.[16]

Troubleshooting

Issue Possible Cause Solution
Low or No Reaction Inactive NBSUse freshly recrystallized or a new bottle of NBS.
Low reaction temperatureAllow the reaction to slowly warm to room temperature after the addition of NBS.
Formation of Multiple Products Reaction temperature too highMaintain the temperature at 0 °C during NBS addition and for the initial phase of the reaction.
Incorrect stoichiometryUse a precise amount of NBS (1.0-1.1 equivalents).
Difficult Purification Incomplete quenchingEnsure the product fully precipitates upon addition to water. Use a larger volume of water if necessary.
Succinimide contaminationPerform the aqueous washes thoroughly to remove the succinimide byproduct.

References

  • Guchhait, S. K., & Chaudhary, P. (2007). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Arkivoc, 2007(16), 146-154.
  • Chem Help Asap. (n.d.). Bromination of Acetanilide with NBS. Retrieved from [Link]

  • logical x 2. (2016, October 17). Bromination of acetanilide. Chemistry Stack Exchange. Retrieved from [Link]

  • Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Chem Help Asap. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • Park, Y., Lee, Y., & Kim, Y. (2010). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 2010(19), 3344-3348.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Wang, Z. (2014).
  • ResearchGate. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

  • Carfagna, C., Galarini, R., & Musco, A. (2005). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synlett, 2005(1), 127-130.
  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Li, G., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(30), 8686–8692.
  • Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • National Institutes of Health. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved from [Link]

  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

Sources

Technical Guide: Synthesis of N-(3-Ethyl-4-fluorophenyl) Ureas via Isocyanate Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis of N,N'-disubstituted ureas utilizing 3-Ethyl-4-fluoroaniline as a nucleophilic building block. The 3-ethyl-4-fluoro substitution pattern represents a strategic bioisostere in medicinal chemistry, offering a balance between lipophilicity (ethyl group) and metabolic stability (fluorine atom) often required in kinase inhibitor design (e.g., VEGFR, p38 MAP kinase). This document provides mechanistic insights, validated experimental protocols (standard and microwave-assisted), and safety guidelines for researchers in drug discovery.

Part 1: Strategic Context & Chemical Rationale

The Role of the Scaffold in Drug Design

In the optimization of small-molecule drugs, particularly type II kinase inhibitors, the "linker" region connecting the hinge-binding motif to the hydrophobic tail is frequently a urea moiety. The aniline component of this urea dictates the molecule's physicochemical properties.

  • Metabolic Stability: The 4-fluoro substituent blocks the para-position from cytochrome P450-mediated oxidation, a common metabolic soft spot in aniline derivatives.

  • Lipophilic Tuning: The 3-ethyl group (

    
    ) increases lipophilicity (
    
    
    
    ) and provides steric bulk to fill hydrophobic pockets (e.g., the allosteric "back pocket" of kinases) without the high electron-withdrawing penalty of a trifluoromethyl group.
  • Electronic Balance: Unlike the strongly deactivated 3-trifluoromethyl-4-chloroaniline (used in Sorafenib), 3-ethyl-4-fluoroaniline retains sufficient nucleophilicity to react with isocyanates under mild conditions without requiring aggressive catalysis.

Reaction Scope

This protocol covers the reaction of 3-Ethyl-4-fluoroaniline (1 ) with various isocyanates (2 ) to form the corresponding urea (3 ).



Part 2: Reaction Mechanism[1]

The formation of the urea linkage proceeds via a nucleophilic addition mechanism. The lone pair on the aniline nitrogen attacks the electrophilic carbon of the isocyanate group.

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Reactants Reactants 3-Ethyl-4-fluoroaniline + Isocyanate TS Transition State Zwitterionic Intermediate Reactants->TS Nucleophilic Attack (N -> C=O) ProtonTransfer Proton Transfer (Intramolecular or Solvent-Assisted) TS->ProtonTransfer Charge Stabilization Product Product N-(3-ethyl-4-fluorophenyl) Urea ProtonTransfer->Product Tautomerization

Figure 1: Step-wise mechanism of urea formation via nucleophilic addition.

Key Mechanistic Insight: The 4-fluoro group exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the amine compared to unsubstituted aniline. However, the 3-ethyl group exerts a weak inductive donating effect (+I), partially restoring reactivity. The reaction generally proceeds rapidly at room temperature in non-protic polar solvents.

Part 3: Experimental Protocols

Method A: Standard Solution-Phase Synthesis (High Purity)

Recommended for initial screening and scale-up of stable isocyanates.

Reagents:

  • 3-Ethyl-4-fluoroaniline (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Optional: Triethylamine (TEA) (0.1 equiv, if reaction is sluggish)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Ethyl-4-fluoroaniline (1.0 mmol, 139 mg) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add the Isocyanate (1.1 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) under an inert atmosphere (Nitrogen or Argon).

    • Monitoring: Check by TLC (typically 30-60 mins). The urea product is usually much more polar than the starting isocyanate and aniline.

  • Workup (Precipitation Method):

    • In many cases (especially in DCM), the urea product precipitates out of solution.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold DCM (

      
      ) and Hexanes (
      
      
      
      ) to remove unreacted isocyanate.
  • Workup (Soluble Product):

    • If the product remains soluble, add a scavenger resin (e.g., Aminomethyl polystyrene, 0.5 equiv relative to excess isocyanate) and stir for 1 hour.

    • Filter off the resin and concentrate the filtrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or perform flash column chromatography (typically MeOH/DCM gradients).

Method B: Microwave-Assisted Synthesis

Recommended for sterically hindered isocyanates or electron-deficient anilines.

Protocol:

  • Loading: In a microwave vial (2-5 mL), combine 3-Ethyl-4-fluoroaniline (1.0 equiv) and the Isocyanate (1.2 equiv).

  • Solvent: Add anhydrous THF or Dioxane (2 mL).

  • Irradiation: Seal the vial. Heat in a microwave reactor at 80°C - 100°C for 10-20 minutes (high absorption setting).

  • Workup: Concentrate the solvent directly and purify via preparative HPLC or column chromatography.

Part 4: Characterization & Data Analysis[2]

Successful synthesis is confirmed by the disappearance of the characteristic isocyanate peak in IR (


) and the appearance of urea carbonyl signals in NMR.

Expected


 NMR Signals (DMSO-

):
MoietyChemical Shift (

)
MultiplicityNotes
Urea NH 8.5 - 9.5 ppmSinglet (Broad)Two distinct singlets (asymmetric urea)
Ar-H (C2) ~7.3 - 7.5 ppmDoublet/Multipletortho to Ethyl, meta to F
Ar-H (C6) ~7.1 - 7.3 ppmMultipletortho to Urea, meta to F
Ar-H (C5) ~6.9 - 7.1 ppmTriplet (approx)ortho to F (large

coupling)
Ethyl (

-)
~2.5 - 2.6 ppmQuartetCoupled to methyl (

)
Ethyl (

)
~1.1 - 1.2 ppmTripletCoupled to methylene

Spectroscopic Validation:

  • 
     NMR:  Expect a singlet around -120 to -130 ppm (referenced to 
    
    
    
    ), potentially split into a multiplet due to proton coupling.
  • Mass Spectrometry: ESI(+) mode usually shows strong

    
     and 
    
    
    
    peaks.

Part 5: Safety & Handling Guidelines

3-Ethyl-4-fluoroaniline (CAS 870606-36-3) and isocyanates present specific hazards. All manipulations must occur in a fume hood.

Hazard Identification (GHS)
  • 3-Ethyl-4-fluoroaniline:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Isocyanates (General):

    • Sensitizers: Potent respiratory sensitizers. Inhalation can cause asthma-like symptoms.

    • Lachrymators: Irritating to eyes and mucous membranes.

Emergency Procedures
  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Isocyanates react with skin proteins.

  • Spill Cleanup: Do not wipe with water immediately (generates

    
     and heat). Cover with wet sand or a mixture of water/ethanol/ammonia to deactivate.
    

References

  • Sigma-Aldrich. Product Specification: 3-Ethyl-4-fluoroaniline (CAS 870606-36-3).[1]Link

  • BenchChem. Technical Data: 3-Chloro-4-fluoroaniline & Analogs. (Used for comparative physicochemical properties). Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Fluoroaniline Derivatives.Link

  • Organic Syntheses. General Procedures for Urea Synthesis from Isocyanates. Org.[2] Synth. Coll. Vol. 5, p. 555. Link

  • Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 21, 8315–8359. (Context on fluorine substitution effects). Link

Sources

Preparation of 3-ethyl-4-fluorophenyl isocyanate from aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 3-Ethyl-4-fluorophenyl Isocyanate

Executive Summary

This application note details the robust preparation of 3-ethyl-4-fluorophenyl isocyanate from its corresponding amine precursor, 3-ethyl-4-fluoroaniline .[1] This isocyanate is a critical building block in medicinal chemistry, particularly for the synthesis of urea-based kinase inhibitors and carbamate prodrugs.

While traditional methods utilize gaseous phosgene, this guide prioritizes the Triphosgene (Bis(trichloromethyl) carbonate) protocol. This method offers a superior safety profile for bench-to-pilot scale operations without compromising reactivity.[1] A secondary, "phosgene-free" route using Di-tert-butyl dicarbonate (


) is provided for laboratories with restricted toxicity handling capabilities.[1]

Strategic Retrosynthesis & Reaction Logic

The transformation relies on the electrophilic attack of a phosgene equivalent on the nucleophilic primary amine.

Key Mechanistic Insight: The reaction proceeds through a carbamoyl chloride intermediate.[1] The addition of a non-nucleophilic base (e.g., Triethylamine) is critical to scavenge the HCl by-product, driving the equilibrium toward the isocyanate.

ReactionScheme Amine 3-Ethyl-4-fluoroaniline (Nucleophile) Inter Carbamoyl Chloride Intermediate Amine->Inter + 0.35 eq Triphosgene (DCM/Toluene, 0°C) Triphos Triphosgene (Phosgene Source) Triphos->Inter Product 3-Ethyl-4-fluorophenyl isocyanate Inter->Product + Base (-HCl) Base Triethylamine (HCl Scavenger) Base->Product Drives Equilibrium

Figure 1: Mechanistic pathway for the conversion of aniline to isocyanate using Triphosgene.

Safety & Handling (Critical)

Hazard Warning: Isocyanates are potent sensitizers and lachrymators.[1] Triphosgene is a solid but decomposes to phosgene gas upon heating or contact with nucleophiles.[1]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quench Protocol: Prepare a solution of 10% ammonia in methanol or saturated aqueous

    
     to neutralize equipment and spills immediately.[1]
    

Protocol A: The Triphosgene Method (Standard)

Best for: High yield, reliability, and scalability (1g to 100g).

Reagent Stoichiometry
ComponentRoleEquivalents (eq)Notes
3-Ethyl-4-fluoroaniline Substrate1.0Limiting reagent
Triphosgene Reagent0.35 - 0.401 mol Triphosgene

3 mol Phosgene
Triethylamine (TEA) Base2.2 - 2.5Scavenges HCl; must be dry
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous; Toluene is an alternative for high BP
Step-by-Step Procedure
  • System Prep: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (

    
     or Ar).
    
  • Triphosgene Solubilization: Charge the flask with Triphosgene (0.35 eq) and anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Amine Addition: Dissolve 3-ethyl-4-fluoroaniline (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the Triphosgene mixture over 30 minutes.

    • Observation: A white precipitate (amine hydrochloride salt) may form initially.[1] This is normal.

  • Base Addition: Add Triethylamine (2.5 eq) dropwise via the addition funnel.

    • Critical Control: Keep internal temperature <5°C to prevent side reactions.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Monitor by IR (disappearance of N-H stretch, appearance of N=C=O peak at ~2270

      
      ).[2] Do not rely solely on TLC  (see Section 6).[1]
      
  • Workup:

    • Dilute with cold pentane or hexane (isocyanates are soluble; amine salts precipitate).[1]

    • Filter off the salts quickly under inert atmosphere if possible.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Vacuum distillation is the gold standard for isocyanates.[1]

    • Target: Collect the clear, colorless liquid fraction. (Estimated BP: 70–85°C at 5 mmHg based on 4-fluorophenyl isocyanate analogs).[1]

Protocol B: The "Phosgene-Free" Method (Alternative)

Best for: Labs avoiding chlorinated reagents or high-hazard protocols.

Reagents: Di-tert-butyl dicarbonate (


, 1.1 eq), DMAP (3-5 mol%), DCM.
  • Dissolve 3-ethyl-4-fluoroaniline (1.0 eq) in DCM.[1]

  • Add

    
     (1.1 eq) and DMAP (catalytic).[1] Stir for 10 min to form the Isocyanate-Boc intermediate.
    
  • Conversion: The intermediate eliminates t-butanol to form the isocyanate.[1]

  • Note: This method is often slower and may require column chromatography, which is risky for isocyanates (hydrolysis risk).[1] Use only if Triphosgene is restricted.[1]

Analytical Quality Control & Troubleshooting

The "TLC Lie"

Problem: Researchers often observe a spot on TLC that corresponds to the starting amine, even after the reaction is complete. Root Cause: Isocyanates are highly reactive toward moisture.[1][3] The silica gel plate contains water, which hydrolyzes the isocyanate back to the amine or urea during the TLC run. Solution:

  • Use IR: The appearance of a strong, sharp peak at 2260–2275

    
      is definitive proof of isocyanate formation.
    
  • Derivatization TLC: Take an aliquot of the reaction, quench it with methanol (forms the methyl carbamate), and run TLC on the carbamate. This is stable on silica.[1][4]

Analytical Specifications
TestAcceptance CriteriaMethod
Appearance Clear, colorless to pale yellow liquidVisual
FT-IR Strong peak @ ~2270

(N=C=O)
Neat film
GC-MS M+ peak corresponds to MW (approx 165.16 g/mol )EI Source
Purity >95% (by GC area)FID

Experimental Workflow Decision Tree

Workflow Start Start: 3-Ethyl-4-fluoroaniline ScaleCheck Scale > 100mg? Start->ScaleCheck SafetyCheck Fume Hood & Triphosgene Training? ScaleCheck->SafetyCheck Yes MethodB Method B: Boc2O/DMAP (Lower Hazard, Lower Yield) ScaleCheck->MethodB No (Microscale) MethodA Method A: Triphosgene (High Yield, Scalable) SafetyCheck->MethodA Yes SafetyCheck->MethodB No QC QC: FT-IR Check (Look for 2270 cm-1) MethodA->QC MethodB->QC Distill Purification: Vacuum Distillation QC->Distill Pass Store Storage: Under Argon, 4°C (Moisture Sensitive) Distill->Store

Figure 2: Decision matrix for selecting the appropriate synthesis route based on scale and safety constraints.

References

  • Triphosgene Protocol Validation: Eckert, H., & Forster, B. (1987).[1] Triphosgene, a Crystalline Phosgene Substitute.[1] Angewandte Chemie International Edition, 26(9), 894–895.

  • Isocyanate IR Characterization: Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1]

  • Safety & Handling: CDC/NIOSH. (2024).[1] Isocyanates: NIOSH Workplace Safety and Health Topics.

  • Phosgene-Free Alternatives: Knölker, H. J., et al. (1995).[1] Synthesis of Isocyanates from Amines using Di-tert-butyl dicarbonate. Synlett, 1995(04), 378-380.

Sources

Application Note: A Practical Guide to the Synthesis of 3-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethyl-4-fluoroaniline is a valuable substituted aniline intermediate in the development of various pharmaceuticals and agrochemicals. Its structural motif is incorporated into a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to researchers and drug development professionals. This application note provides a comprehensive guide to the synthesis of 3-Ethyl-4-fluoroaniline via the reduction of its nitro precursor, 3-ethyl-4-fluoronitrobenzene. Two robust and widely applicable reduction methodologies will be detailed: catalytic hydrogenation and a metal-acid reduction using tin(II) chloride. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and practical utility.

Reaction Overview

The fundamental transformation in this synthesis is the reduction of an aromatic nitro group to a primary amine. This is a cornerstone reaction in organic synthesis, and several methods have been developed to achieve this conversion.[1][2] The choice of reducing agent and reaction conditions is critical to ensure high yield, purity, and compatibility with other functional groups.

Reaction_Overview Start 3-Ethyl-4-fluoronitrobenzene End 3-Ethyl-4-fluoroaniline Start->End Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

Caption: General reaction scheme for the reduction of 3-ethyl-4-fluoronitrobenzene.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method for nitro group reduction on an industrial scale due to its high efficiency, clean reaction profile, and the generation of water as the only stoichiometric byproduct.[1] Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.

Mechanism of Catalytic Hydrogenation

The reaction proceeds via a series of steps on the surface of the palladium catalyst. Molecular hydrogen is first adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The nitro group of the 3-ethyl-4-fluoronitrobenzene then coordinates to the palladium surface and undergoes successive hydrogenolysis and reduction steps, likely proceeding through nitroso and hydroxylamine intermediates before the final amine is formed.

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A1 Charge reactor with 3-ethyl-4-fluoronitrobenzene, solvent, and Pd/C catalyst A2 Seal reactor and purge with an inert gas (e.g., N₂ or Ar) A1->A2 B1 Pressurize reactor with H₂ gas A2->B1 B2 Heat to reaction temperature with vigorous stirring B1->B2 B3 Monitor H₂ uptake and reaction progress by TLC/GC-MS B2->B3 C1 Cool reactor and vent excess H₂ B3->C1 C2 Filter the reaction mixture to remove the Pd/C catalyst C1->C2 C3 Concentrate the filtrate under reduced pressure C2->C3 C4 Purify by distillation or recrystallization C3->C4

Caption: Experimental workflow for catalytic hydrogenation.

Detailed Protocol: Catalytic Hydrogenation

Materials:

  • 3-Ethyl-4-fluoronitrobenzene

  • 10% Palladium on carbon (50% wet)

  • Ethanol or Methanol (reagent grade)

  • Hydrogen gas

  • Nitrogen or Argon gas

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature controller

  • Inert gas source

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, add 3-ethyl-4-fluoronitrobenzene (1.0 eq).

  • Catalyst and Solvent Addition: Under a gentle stream of nitrogen, add 10% Pd/C catalyst (0.01-0.05 eq by weight of the nitro compound). Add a suitable solvent such as ethanol or methanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Inerting: Seal the reactor and purge the system with nitrogen or argon several times to remove all oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 1-5 atm).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to a suitable temperature (e.g., 25-60 °C). The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 3-ethyl-4-fluoroaniline can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Method 2: Tin(II) Chloride Reduction

For laboratory-scale synthesis, reduction using a metal in an acidic medium is a convenient and effective alternative to catalytic hydrogenation. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and reliable method for the reduction of aromatic nitro compounds.

Mechanism of SnCl₂ Reduction

The reduction of the nitro group by tin(II) chloride is a complex process involving a series of single-electron transfers from Sn(II) to the nitro group. The tin is oxidized from Sn(II) to Sn(IV) in the process. The reaction is carried out in an acidic medium, which provides the protons necessary for the formation of water as a byproduct. The overall stoichiometry involves three equivalents of SnCl₂ for each equivalent of the nitro compound.

SnCl2_Reduction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + SnCl₂ + 2H⁺ SnCl2 SnCl₂ SnCl4 SnCl₄ SnCl2->SnCl4 HCl H⁺ H2O H₂O HCl->H2O Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + SnCl₂ + 2H⁺ Aniline Ar-NH₂ Hydroxylamine->Aniline + SnCl₂ + 2H⁺

Caption: Simplified representation of the stepwise reduction of a nitroarene.

Detailed Protocol: Tin(II) Chloride Reduction

Materials:

  • 3-Ethyl-4-fluoronitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (reagent grade)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-ethyl-4-fluoronitrobenzene (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (3.0-4.0 eq) to the solution.

  • Acidification and Heating: Carefully add concentrated hydrochloric acid and heat the reaction mixture to reflux with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly basic (pH > 10). A precipitate of tin salts will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of 3-Ethyl-4-fluoroaniline

The identity and purity of the synthesized 3-Ethyl-4-fluoroaniline should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons (with characteristic splitting patterns due to fluorine and adjacent protons), and a broad singlet for the amine protons.
¹³C NMR Resonances for the ethyl group carbons and the aromatic carbons, with carbon-fluorine coupling constants observable for the carbons near the fluorine atom.
Mass Spec. A molecular ion peak corresponding to the molecular weight of 3-Ethyl-4-fluoroaniline (C₈H₁₀FN, MW: 139.17).
IR Spec. Characteristic N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and C-F stretching vibrations.

Safety Considerations

  • 3-Ethyl-4-fluoronitrobenzene: This compound is expected to be toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • 3-Ethyl-4-fluoroaniline: Substituted anilines are often toxic and can be absorbed through the skin. Wear appropriate PPE and work in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; handle with care during filtration.

  • Tin(II) Chloride and Hydrochloric Acid: Tin(II) chloride is harmful if swallowed and can cause skin and eye irritation. Concentrated hydrochloric acid is corrosive and causes severe burns. Handle both with extreme care, using appropriate PPE. The neutralization step with sodium hydroxide is exothermic and should be performed with cooling.

Troubleshooting

Problem Possible Cause Solution
Incomplete reaction Insufficient catalyst (hydrogenation), insufficient reducing agent (SnCl₂), or low reaction temperature/time.Increase the amount of catalyst/reducing agent, increase the reaction temperature, or prolong the reaction time.
Low yield Mechanical losses during workup, incomplete reaction, or side reactions.Optimize workup and purification steps. Re-evaluate reaction conditions to minimize side reactions.
Product contamination Incomplete removal of catalyst, tin salts, or starting material.Ensure thorough filtration of the catalyst. Optimize the basification and extraction steps to remove tin salts. Improve the purification method (e.g., fractional distillation or more effective chromatography).

Conclusion

The synthesis of 3-Ethyl-4-fluoroaniline from 3-ethyl-4-fluoronitrobenzene can be effectively achieved by either catalytic hydrogenation or tin(II) chloride reduction. Catalytic hydrogenation is generally preferred for its cleaner profile and scalability, while the tin(II) chloride method offers a convenient laboratory-scale alternative. The choice of method will depend on the available equipment, scale of the reaction, and desired purity of the final product. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently synthesize this important chemical intermediate for their drug discovery and development programs.

References

  • Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • ACS Omega. (2026). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR | Request PDF. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Storage & Handling of Light-Sensitive Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Fluorinated anilines are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and electronic materials. However, their amine functionality renders them susceptible to photo-oxidative degradation , a process accelerated by light, heat, and atmospheric oxygen. The presence of fluorine atoms—while enhancing metabolic stability in final drug candidates—does not immunize the aniline moiety from forming colored impurities (azobenzenes, nitro-compounds, and polymers) upon improper storage.

The Golden Rule: Treat fluorinated anilines as living systems . They must be kept Cold, Dark, and Dry (Inert).[1]

Optimal Storage Conditions (The "Gold Standard")

Q: What is the absolute best way to store fluorinated anilines for long-term stability?

A: The "Gold Standard" protocol minimizes the three vectors of degradation: photon energy, thermal energy, and oxidative potential.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, slowing the rate of auto-oxidation. Note: 4-Fluoroaniline (MP: -1.9°C) and 2,4-Difluoroaniline (MP: -7.5°C) will remain liquid at this range, avoiding freeze-thaw stress .
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

), preventing N-oxide formation and oxidative coupling .
Container Amber Glass with Teflon-lined capAmber glass filters UV radiation (<400nm) which catalyzes radical formation. Teflon (PTFE) liners prevent leaching and provide a chemically resistant seal.
Humidity Desiccator (<20% RH)Anilines are hygroscopic. Moisture catalyzes hydrolysis and can lead to dangerous pressure buildup if incompatible reagents are introduced.
Q: Can I store these compounds at -20°C?

A: Yes, for archival purposes (storage > 6 months). However, you must observe the Thaw-Equilibration Protocol :

  • Remove the bottle from the freezer.

  • Place it in a desiccator.

  • Allow it to reach room temperature before opening .

    • Why? Opening a cold bottle in humid lab air causes immediate condensation of water inside the container. This water will hydrolyze the amine over time, ruining the purity.

Q: Why is Argon preferred over Nitrogen?

A: Argon is denser than air, whereas Nitrogen is slightly lighter. When you purge a bottle with Argon, it forms a heavy "blanket" over the liquid surface, providing a more robust barrier against oxygen re-entry compared to Nitrogen .

Troubleshooting Degradation (Visual Diagnostics)

Q: My 4-fluoroaniline has turned yellow. Is it still usable?

A: Likely Yes , but with caveats.

  • Clear/Colorless: >99% Purity. Ideal for sensitive catalysis or kinetic studies.

  • Pale Yellow: ~98% Purity.[2] Trace oxidation products (azo-coupling). Usable for general synthesis (e.g., amide coupling) without purification.

  • Dark Brown/Red: Significant degradation. Do not use for critical steps. Requires redistillation.[3]

  • Black/Tar: Polymerized.[4] Discard as hazardous waste.

Workflow: Incoming Shipment & Quality Check

Figure 1: Decision logic for assessing material integrity upon receipt.

QualityCheck Start Incoming Shipment (Fluorinated Aniline) Visual Visual Inspection (Through Amber Glass) Start->Visual Clear Color: Clear/Colorless Visual->Clear Yellow Color: Pale Yellow Visual->Yellow Brown Color: Dark Brown/Red Visual->Brown Action1 Log into Inventory Store at 2-8°C Clear->Action1 Action2 Check Purity (NMR/GC) If >98%: Use If <98%: Purify Yellow->Action2 Action3 Quarantine Perform Distillation Brown->Action3

Caption: Workflow for assessing fluorinated aniline quality based on visual cues. Darkening indicates progressive oxidation.

Handling & Safety Protocols

Q: How do I safely dispense the liquid without introducing air?

A: Use the Septum-Syringe Technique to maintain the inert atmosphere.

  • Seal: Replace the standard cap with a rubber septum (or use a Sure/Seal™ bottle if provided).

  • Purge: Insert a needle connected to an Argon line (low pressure) to create positive pressure.

  • Withdraw: Insert a clean, dry syringe through the septum. Withdraw the required volume.

  • Equalize: If not using a continuous gas line, inject an equivalent volume of dry inert gas before withdrawing liquid to prevent a vacuum.

Q: What are the specific hazards of fluorinated anilines?

A:

  • Toxicity: Highly toxic by inhalation, ingestion, and skin absorption. They can cause methemoglobinemia (blue skin, oxygen deprivation) .

  • Corrosivity: Causes serious eye damage and skin irritation.

  • PPE Requirement: Butyl rubber gloves (Nitrile is often insufficient for prolonged aromatic amine exposure), chemical splash goggles, and a face shield if working with volumes >100mL. Always work in a fume hood.

Remediation: Purification of Oxidized Samples

Q: Can I recover the material if it has turned brown?

A: Yes. The colored impurities are typically high-molecular-weight oligomers or N-oxides with much higher boiling points than the aniline.

Protocol: Vacuum Distillation over Zinc Dust

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried.

  • Additives: Add 1-2% w/w Zinc Dust to the boiling flask.

    • Mechanism:[2][5][6][7] Zinc acts as a reducing agent, converting trace N-oxides back to the amine and preventing further oxidation during heating .

  • Vacuum: Apply reduced pressure (e.g., 10-15 mmHg).

    • Note: 4-Fluoroaniline BP is ~188°C at atm; under vacuum, this drops significantly (e.g., ~80-90°C), reducing thermal stress.

  • Collection: Discard the first 5% (forerun). Collect the clear, colorless main fraction. Stop before the flask runs dry.

  • Storage: Immediately flush the receiving flask with Argon and seal.

Storage Workflow

Figure 2: Lifecycle management of sensitive reagents.

StorageWorkflow Use Experimental Use (Syringe Extraction) Purge Backfill with Argon/N2 Use->Purge Immediately Seal Seal with Parafilm over Cap Purge->Seal Store Return to Fridge (2-8°C) Seal->Store Store->Use Next Experiment (Thaw first if frozen)

Caption: Cycle for maintaining inert atmosphere after every use.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link]

  • Nichols, L. (2022). Organic Chemistry Lab Techniques: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

  • Community Consensus/Standard Practice. Purification of Aniline Derivatives via Zinc Distillation. Verified via Reddit Chemistry Community & Vogel's Textbook of Practical Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Handling & Stability Guide for 3-Ethyl-4-fluoroaniline Salts

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2024-EFAS-01 Status: Active Target Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

The Core Challenge: 3-Ethyl-4-fluoroaniline salts (typically Hydrochloride or Hydrobromide) exhibit significant hygroscopicity .[1] While the free base (CAS: 2713-32-8) is a lipophilic liquid, the conversion to a salt introduces an ionic lattice capable of strong hydrogen bonding with atmospheric moisture.

Why This Matters: Uncontrolled moisture absorption leads to three critical failure modes in drug development:

  • Stoichiometric Drift: Weighing "wet" salt results in under-loading the reagent, causing incomplete conversion in coupling reactions (e.g., Buchwald-Hartwig).

  • Hydrolysis Risks: In the presence of moisture and heat, the salt can dissociate, potentially leading to side reactions or corrosion of metallic reactor parts.

  • Physical Instability: Formation of "cakes" or "goo" prevents accurate dispensing and automated handling.

Module 1: Storage & Preservation (Prevention)

The Golden Rule: Never trust the ambient atmosphere. The rate of moisture uptake for fluorinated aniline salts can be rapid, often reaching saturation within 1-2 hours at >40% Relative Humidity (RH).

Storage Decision Matrix

StorageProtocol Start Incoming Material: 3-Ethyl-4-fluoroaniline Salt Usagefreq Frequency of Use? Start->Usagefreq Daily Daily / Weekly Usagefreq->Daily High Frequency LongTerm Long Term (>1 Month) Usagefreq->LongTerm Low Frequency Desiccator Vacuum Desiccator (P2O5 or KOH) Daily->Desiccator Freezer -20°C Storage (Double Sealed) LongTerm->Freezer Glovebox Inert Atmosphere Glovebox (N2/Ar) Warning WARM TO RT BEFORE OPENING Freezer->Warning Before Use Warning->Desiccator Standard Transfer Warning->Glovebox Ideal Transfer

Figure 1: Decision matrix for storing hygroscopic aniline salts to maintain chemical integrity.

Protocol 1.1: The "Double-Seal" Method

For long-term storage outside a glovebox:

  • Place the primary vial containing the salt into a larger secondary jar.

  • Fill the void space in the secondary jar with a indicating desiccant (e.g., Drierite™ or Silica Gel).

  • Seal the secondary jar with Parafilm® or electrical tape.

  • Critical Step: If stored cold (-20°C), allow the entire assembly to reach room temperature (approx. 3-4 hours) before opening. Opening a cold vial condenses atmospheric moisture instantly onto the salt.

Module 2: Weighing & Stoichiometry (Execution)[8][9]

Weighing hygroscopic salts on an open balance is the most common source of experimental error.

Data: Impact of Moisture on Stoichiometry

Scenario: A 1.0 mmol reaction scale using 3-Ethyl-4-fluoroaniline HCl (MW ≈ 175.63 g/mol ).

Water Content (wt%)Actual Salt Mass (mg)Effective Reagent (mmol)Deficit (%)Consequence
0.1% (Dry)175.80.9990.1%Negligible.
2.0% (Damp)179.20.9802.0%Yield drop; potential impurity formation.
5.0% (Wet)184.90.9505.0%Incomplete conversion; difficult purification.
10.0% (Goo)195.10.90010.0%Critical Failure ; reaction stalls.
Protocol 2.1: Weighing by Difference (The "Schlenk" Method)

Use this when a glovebox is unavailable.

  • Prepare: Dry a Schlenk tube or vial under vacuum/N2 cycles.

  • Load: Add an excess of the salt to the tube quickly in air (or a glove bag). Cap immediately.

  • Weigh 1: Weigh the capped tube containing the salt (

    
    ).
    
  • Dispense: Connect the tube to your reaction vessel (under N2 flow) via a flexible adapter or simply pour quickly against a counter-flow of inert gas.

  • Weigh 2: Weigh the capped tube again (

    
    ).
    
  • Calculate: Mass added =

    
    .
    
    • Why this works: You never tare the balance with the hygroscopic solid exposed. The moisture uptake during the brief transfer is minimized compared to static weighing.

Module 3: Remediation & Drying (Correction)[1]

If your salt has clumped or you suspect water contamination, use these recovery methods.

Drying Workflow

DryingProcess Inspect Visual Inspection Clumped Free-flowing but suspect Inspect->Clumped Goo Sticky / Goo / Visible Liquid Inspect->Goo VacOven Vacuum Oven (40°C, <10 mbar) over P2O5 Clumped->VacOven Mild Case Azeotrope Azeotropic Drying (Toluene/Rotovap) Goo->Azeotrope Severe Case Recryst Recrystallization (EtOH/Et2O) VacOven->Recryst If Purity Fails Azeotrope->VacOven Final Polish

Figure 2: Workflow for recovering wet 3-Ethyl-4-fluoroaniline salts.

Protocol 3.1: Vacuum Drying (Standard)
  • Place the salt in a vial; cover the mouth with aluminum foil and poke pinholes.

  • Place in a vacuum drying pistol or oven.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or KOH pellets in the drying tray. Note: 
    
    
    
    is superior for amine salts.
  • Temp/Time: Heat to 40-50°C under high vacuum (<1 mbar) for 12-24 hours.

    • Caution: Do not overheat (>80°C) as some aniline salts can sublime or dissociate.

Protocol 3.2: Azeotropic Drying (Emergency Rescue)

Use this if the salt has turned into a sticky paste.

  • Dissolve/suspend the wet salt in anhydrous Toluene (or Benzene if permitted).

  • Rotary evaporate to dryness.[2] Toluene forms a positive azeotrope with water (bp 85°C), carrying the moisture away.

  • Repeat 2-3 times.

  • Finish with Protocol 3.1 to remove residual solvent.

FAQ: Troubleshooting & "What Ifs"

Q: The salt has turned into a brown oil. Is it ruined? A: Not necessarily, but it has likely undergone partial oxidation or extreme hydration.

  • Check: Run an LC-MS. If the molecular weight is correct (M+H = 140 for the base), it is just wet.

  • Fix: Perform a "free base recovery." Dissolve in water, basify with NaOH to pH >10, extract with DCM, dry the organic layer (

    
    ), and re-form the salt by adding HCl in ether/dioxane.
    

Q: Can I use the salt "wet" and just add more? A: Only if you quantify the water content first. Use Karl Fischer (KF) Titration (coulometric is preferred for small samples). If KF says the sample is 8% water, divide your target mass by 0.92 to get the corrected mass. Warning: This introduces water into your reaction, which may kill water-sensitive catalysts (e.g.,


, 

).

Q: Why is my salt turning pink/purple? A: Anilines are prone to oxidation, forming "aniline black" type impurities. This is accelerated by moisture. If the color is faint, the purity is likely still >98%. If dark purple/black, recrystallization is required (See Vogel's Textbook of Practical Organic Chemistry).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying amine salts and solvents).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on recrystallization and handling of organic bases).

  • Sigma-Aldrich (Merck). Karl Fischer Titration - Technical Guide. (Industry standard for water determination methodology).

  • PubChem Database. Compound Summary for 3-Ethyl-4-fluoroaniline (CID 55281682). National Center for Biotechnology Information.

Sources

Validation & Comparative

LC-MS fragmentation pattern of 3-Ethyl-4-fluoroaniline

[1]

Executive Summary & Technical Context

Compound: 3-Ethyl-4-fluoroaniline CAS: 870606-36-3 (Ring-substituted) Molecular Formula:

Exact Mass:Precursor Ion 

:

1

In pharmaceutical and agrochemical synthesis, 3-Ethyl-4-fluoroaniline serves as a critical fluorinated building block.[1][2] A major analytical challenge lies in distinguishing this ring-substituted aniline from its N-alkylated isomer (N-ethyl-4-fluoroaniline, CAS 405-67-4) and positional isomers (e.g., 4-ethyl-3-fluoroaniline).[1] While they share an identical precursor mass (

12

This guide provides a self-validating MS/MS protocol to definitively identify the 3-ethyl regioisomer based on the stability of the ethyl-phenyl bond versus the labile N-ethyl bond of its isomer.

Experimental Protocol (LC-MS/MS)

To replicate the fragmentation patterns described below, the following conditions are recommended. These parameters favor the generation of diagnostic ions for structural differentiation.[1][2][3]

ParameterSettingRationale
Ionization Source ESI Positive (

)
Anilines protonate readily at the amine group (

).[1]
Capillary Voltage 3.0 – 3.5 kVStandard range to maintain stable spray without in-source fragmentation.[1][2]
Cone Voltage 20 – 30 VModerate voltage prevents premature loss of the ethyl group in the source.
Collision Energy (CE) Stepped (15, 30, 45 eV) Critical: Low CE preserves the molecular ion; High CE forces the diagnostic benzylic cleavage.
Mobile Phase 0.1% Formic Acid in Water/ACNAcidic pH ensures full protonation of the aniline nitrogen.[1][2]
Column C18 or Phenyl-HexylPhenyl-hexyl phases offer superior selectivity for aromatic isomers.[1][2]

Fragmentation Analysis & Mechanism

The fragmentation of 3-Ethyl-4-fluoroaniline is governed by the stability of the aromatic ring and the strength of the

Primary Pathway: Benzylic Cleavage (Ring-Ethyl)

Unlike N-ethyl anilines, the ethyl group in 3-Ethyl-4-fluoroaniline is attached directly to the benzene ring. The

benzylic cleavage2
  • Precursor (

    
     140):  The protonated molecular ion 
    
    
    .[1][2]
  • Fragment (

    
     125):  Loss of a methyl radical (
    
    
    , -15 Da).[1][2]
    • Mechanism:[2][4][5] The ethyl group ($ -CH_2CH_3 $) cleaves to release a methyl group.[1][2] The remaining cation is stabilized by resonance with the aromatic ring (forming a fluoro-amino-benzyl cation).[1]

    • Note: While radical losses are less common in ESI (even-electron rule), they are frequently observed in alkyl-substituted aromatics under higher energy CID.[1][2]

  • Fragment (

    
     123):  Loss of Ammonia (
    
    
    , -17 Da).[1][2]
    • Mechanism:[2][4][5] Common for primary anilines.[1][2] The amine group is eliminated, leaving a fluorophenyl-ethyl cation.[1][2]

  • Fragment (

    
     103/105):  Secondary loss of 
    
    
    (-20 Da) from the
    
    
    125 or 123 fragments.[1][2]
Comparative Pathway: N-Ethyl Isomer (N-Ethyl-4-fluoroaniline)

The N-ethyl isomer exhibits a completely different "fingerprint" due to the McLafferty-type rearrangement or 4-center elimination, which is not possible for the ring-substituted form.[1]

  • Precursor (

    
     140): 
    
    
    .
  • Dominant Fragment (

    
     112):  Loss of Ethylene (
    
    
    , -28 Da).[1][2]
    • Mechanism:[2][4][5] Hydrogen transfer from the ethyl group to the nitrogen, followed by cleavage of the

      
       bond. This yields the protonated 4-fluoroaniline  ion (
      
      
      112).[1][2]
    • Significance:This transition (

      
      ) is absent or negligible in 3-Ethyl-4-fluoroaniline. [1]
      

Performance Comparison: Isomer Differentiation

The table below summarizes the diagnostic ions required to validate the identity of 3-Ethyl-4-fluoroaniline against its most common isomer.

Feature3-Ethyl-4-fluoroaniline (Target)N-Ethyl-4-fluoroaniline (Alternative)
Structure Type Ring-Substituted AlkylN-Substituted Alkyl
Dominant Neutral Loss Methyl (-15 Da) or Ammonia (-17 Da)Ethylene (-28 Da)
Base Peak (High CE)

125
(

)

112
(

)
Secondary Fragment

123 (

)

95 (

)
Differentiation Rule If MS/MS shows

125
, confirm Target.
If MS/MS shows

112
, confirm Isomer.[1][2]

Visualization of Pathways

The following diagrams illustrate the mechanistic divergence between the target compound and its isomer.

Diagram 1: Fragmentation Logic & Decision Tree

FragmentationPathwaysPrecursorPrecursor Ion[M+H]+ = 140TargetTarget:3-Ethyl-4-fluoroanilinePrecursor->TargetRing SubstitutionIsomerAlternative:N-Ethyl-4-fluoroanilinePrecursor->IsomerN-SubstitutionFrag_125Fragment m/z 125(Loss of Methyl -15)Target->Frag_125Benzylic Cleavage(Diagnostic)Frag_123Fragment m/z 123(Loss of NH3 -17)Target->Frag_123Amine LossFrag_112Fragment m/z 112(Loss of Ethylene -28)Isomer->Frag_112H-Rearrangement(Diagnostic)Frag_95Fragment m/z 95(Loss of NH3 from 112)Frag_112->Frag_95-NH3

Caption: Decision tree for distinguishing 3-Ethyl-4-fluoroaniline (Green) from its N-ethyl isomer (Red) based on MS/MS neutral losses.

Diagram 2: Detailed Mechanism (Target Compound)

Mechanismcluster_0Pathway A: Alkyl Cleavagecluster_1Pathway B: Amine LossM_Ion[M+H]+ m/z 140(Protonated 3-Ethyl-4-fluoroaniline)Frag_A1Transition State[Ar-CH2-CH3]+M_Ion->Frag_A1-CH3 (15 Da)Frag_B1Fragment m/z 123[M+H - NH3]+M_Ion->Frag_B1-NH3 (17 Da)Frag_A2Fragment m/z 125[Ar-CH2]+ (Benzyl Cation)Frag_A1->Frag_A2Frag_B2Fragment m/z 103[123 - HF]+Frag_B1->Frag_B2-HF (20 Da)

Caption: Detailed fragmentation pathways for 3-Ethyl-4-fluoroaniline showing the diagnostic loss of methyl and ammonia.

References

  • PubChem. 4-Ethyl-3-fluoroaniline (Isomer Data).[1][2] National Library of Medicine.[1][2] Available at: [Link][2]

  • Holčapek, M., et al. Differentiation of isomers by electrospray ionization mass spectrometry.[1][2] Journal of Mass Spectrometry.[1][2] (General principles of isomer differentiation in anilines).

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Fluoroaniline (m/z 112 reference). Available at: [Link][2]

  • McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra.[1][2] (Authoritative text on McLafferty rearrangements in N-alkylated compounds).

Comparative Guide: UV-Vis Absorption Spectra of 3-Ethyl-4-fluoroaniline

[2]

Executive Summary

3-Ethyl-4-fluoroaniline is a disubstituted aniline derivative used primarily as a pharmaceutical intermediate.[1][2] Its spectral signature is defined by the interplay between the electron-withdrawing fluoro group (para-position) and the electron-donating ethyl group (meta-position).[1][2]

For researchers developing HPLC detection methods or purity assays, this compound exhibits a bathochromic (red) shift relative to unsubstituted aniline, with a primary diagnostic absorbance window in the 295–305 nm range (solvent-dependent).[1]

Key Spectral Characteristics (Predicted)
FeatureExpected ValueStructural Driver
Primary Band (

)
240 – 250 nm

transition (Benzene E-band)
Secondary Band (

)
295 – 305 nm

transition (B-band); Auxochromic effect
Molar Absorptivity (

)
~2,500 – 3,500 M⁻¹cm⁻¹ Enhanced by asymmetry of substitution
Key Variable pH Sensitivity Disappearance of Band II in acidic media (

)

Structural Analysis & Theoretical Basis

To understand the spectral behavior of 3-Ethyl-4-fluoroaniline, we must isolate the contributions of its substituents compared to the parent aniline chromophore.[1][2]

Electronic Effects on Chromophore[1]
  • Aniline (Parent): The lone pair on Nitrogen conjugates with the benzene ring, creating a strong absorption at ~230 nm and ~280 nm.[1]

  • 4-Fluoro Effect (+R, -I): The Fluorine atom at the para position donates electron density via resonance (+R) but withdraws via induction (-I).[1] In UV-Vis, the resonance effect dominates, typically causing a slight red shift and intensity increase compared to aniline.[1]

  • 3-Ethyl Effect (+I): The Ethyl group at the meta position is a pure inductive donor (+I).[1] Alkyl groups consistently shift absorption to longer wavelengths (red shift) and increase molar absorptivity (hyperchromic effect).[1]

Synthesis of Effects: The combination of meta-alkyl and para-fluoro substitution creates a "push-push" electronic environment that stabilizes the excited state more than the ground state, narrowing the HOMO-LUMO gap and shifting

12
Diagram: Structural Logic of Spectral Shifts

SpectralLogicAnilineAniline(Parent)λmax ≈ 280 nmFluoro4-Fluoroaniline(+R Effect)λmax ≈ 293 nmAniline->FluoroPara-F Substitution(Bathochromic Shift)Ethyl3-Ethylaniline(+I Effect)λmax ≈ 294 nmAniline->EthylMeta-Ethyl Substitution(Bathochromic Shift)Target3-Ethyl-4-fluoroaniline(Combined Effect)Predicted λmax: 295-305 nmFluoro->TargetAdd Ethyl GroupEthyl->TargetAdd Fluoro Group

Caption: Logical progression of spectral shifts. Both substituents contribute to a redshift, pushing the target compound's absorbance maxima beyond 295 nm.[1]

Comparative Spectral Analysis

The following table compares the target compound against its direct analogs to assist in identifying the correct peak during method development.

Table 1: Comparative UV-Vis Data (Solvent: Cyclohexane/Isooctane)
CompoundCAS

(Band I)

(Band II)

(Band II)
Aniline 62-53-3230 nm280 nm~3.15
4-Fluoroaniline 371-40-4230 nm293 nm3.34
3-Ethylaniline 587-02-0245 nm294 nm3.35
3-Ethyl-4-fluoroaniline 405-67-4 ~242 nm (Pred.)~298 nm (Pred.)[1][2]~3.40 (Pred.)

Critical Insight: While 4-Fluoroaniline and 3-Ethylaniline have very similar secondary bands (~293-294 nm), the 3-Ethyl-4-fluoroaniline derivative will likely exhibit a broader peak shape and a slight shift toward 300 nm due to the increased molecular weight and vibrational degrees of freedom provided by the ethyl chain.[1][2]

Solvatochromic Effects

The position of the absorption band is highly sensitive to solvent polarity due to the polar amino group.

  • Non-polar (Hexane/Cyclohexane): Spectra are structured;

    
     is shortest (Blue-shifted).[1] Use for structural characterization.[1][3]
    
  • Polar Protic (Methanol/Water): Spectra lose fine structure (broaden) and undergo a Red Shift (Bathochromic) due to hydrogen bonding stabilizing the excited state.[1]

    • Expected

      
       in Methanol:300 – 305 nm .[1]
      

Experimental Protocol: Validated UV-Vis Workflow

To obtain reproducible spectra for 3-Ethyl-4-fluoroaniline, follow this self-validating protocol. This method accounts for the compound's potential oxidation sensitivity.[1]

Reagents & Equipment[1][4][5]
  • Solvent: Spectroscopic grade Methanol or Acetonitrile (Cutoff < 205 nm).[1]

  • Blank: Pure solvent from the same bottle used for dilution.[1]

  • Cuvette: Quartz, 10 mm path length (Matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh approx. 14 mg of 3-Ethyl-4-fluoroaniline into a 100 mL volumetric flask.

    • Dissolve in Methanol.[1] Sonicate for 30 seconds to ensure complete dissolution.

    • Note: Perform this step quickly to minimize air exposure; anilines can darken (oxidize) over time.[1]

  • Working Solution (50 µM):

    • Transfer 5.0 mL of Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with Methanol.[1]

    • Target Absorbance: 0.6 – 0.8 AU (Ideal for Beer-Lambert linearity).[1]

  • Baseline Correction:

    • Fill both cuvettes with pure Methanol.[1]

    • Run "Auto-Zero" / Baseline correction on the spectrophotometer (200 – 400 nm scan).[1]

  • Acquisition:

    • Replace the sample cuvette liquid with the Working Solution.[1]

    • Scan from 200 to 400 nm.[1]

    • Validation Check: If

      
       appears < 260 nm with no secondary peak, check the pH.[1] Acidic contamination protonates the amine (
      
      
      ), eliminating the 300 nm band.[1]
Workflow Diagram

ProtocolStartStart: Sample PreparationWeighWeigh ~14mg Target Compound(Avoid Oxidation)Start->WeighDissolveDissolve in MeOH (Stock 1mM)Sonicate 30sWeigh->DissolveDiluteDilute to 50µM Working Sol.(Target Abs ~0.7 AU)Dissolve->DiluteBlankBaseline Correction(Pure MeOH)Dilute->BlankScanScan 200-400 nmBlank->ScanCheckCheck Peak ProfileScan->CheckResultValid Spectrumλmax ~300nmCheck->ResultBand at ~300nm presentErrorError: Protonation?Check pH / SolventCheck->ErrorOnly <260nm peak

Caption: Experimental workflow ensuring data integrity. The "Check Peak Profile" step prevents false negatives caused by solvent acidity.

Performance Comparison: Why This Intermediate?

In drug development, choosing 3-Ethyl-4-fluoroaniline over simpler analogs often balances steric bulk with metabolic stability.[1][2]

Feature3-Ethyl-4-fluoroaniline4-FluoroanilineAdvantage of Target
UV Detectability High (

nm)
Moderate (

nm)
Red-shifted

moves detection away from interfering protein/matrix peaks (often <280 nm).[1][2]
Lipophilicity (

)
High (Ethyl group)LowImproved membrane permeability in final drug candidates.[1][2]
Metabolic Stability ModerateLowThe ethyl group blocks metabolic attack at the meta position while the fluoro group blocks the para position.[2]
Conclusion

For analytical method development, treat 3-Ethyl-4-fluoroaniline as a bathochromically shifted aniline. Expect a primary quantitation peak at 298 ± 3 nm in polar solvents.[1] Ensure neutral or basic pH conditions during analysis to maintain the integrity of this diagnostic band.[1]

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum: 4-Fluoroaniline (CAS 371-40-4).[1] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][1]

  • PubChem. Compound Summary: 3-Ethylaniline (CAS 587-02-0).[1] National Library of Medicine.[1] Available at: [Link][1]

  • PubChem. Compound Summary: 4-Fluoroaniline (CAS 371-40-4).[1][5][6] National Library of Medicine.[1] Available at: [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds.[1] Springer, 2009.[1] (Reference for substituent effects on benzene chromophores).

Comparative GC-MS Profiling Guide: 3-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Target Analyte: 3-Ethyl-4-fluoroaniline CAS Registry Number: 870606-36-3 Molecular Formula: C₈H₁₀FN (MW: 139.17 g/mol ) Structural Class: Halogenated Alkyl Aniline (Primary Amine)

This guide provides a technical framework for the identification, separation, and quantification of 3-Ethyl-4-fluoroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike common pharmaceutical standards, specific retention time data for this intermediate is often absent from commercial libraries. This document establishes a Relative Retention Strategy using structural analogues to predict elution behavior and distinguish it from critical isomers like N-ethyl-4-fluoroaniline and 4-ethyl-3-fluoroaniline.

Critical Isomer Distinction

Researchers must distinguish the target from its isomers, which have identical molecular weights (139.17 Da) but distinct reactivities.

CompoundCASStructure TypeKey GC Characteristic
3-Ethyl-4-fluoroaniline 870606-36-3 Primary Amine Target. Retains strongly on polar columns.
N-Ethyl-4-fluoroaniline405-67-4Secondary AmineElutes significantly earlier on polar phases (reduced H-bonding).
4-Ethyl-3-fluoroaniline1034497-92-1Positional IsomerCo-elution risk on non-polar columns; requires optimized ramp.

Methodology: Chromatographic System Design

Column Selection Strategy

For the separation of halogenated anilines, column choice dictates the resolution of positional isomers.

  • Primary Recommendation (General Screening): 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS)

    • Mechanism:[1] Separates based on boiling point and dispersive forces.

    • Pros: High thermal stability, low bleed for MS, robust.

    • Cons: May show tailing for primary amines due to active silanol sites.

  • Secondary Recommendation (Isomer Resolution): Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax)

    • Mechanism:[1] Separates based on hydrogen bonding.

    • Pros: Excellent separation of N-ethyl vs. Ring-ethyl isomers (Primary amines interact stronger and elute later).

    • Cons: Lower maximum temperature (250°C), higher bleed.

Optimized Instrument Parameters (Agilent 7890/5977 Type)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (10:1)Prevents column overload and improves peak shape for amines.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode maintains resolution during temp ramp.
Oven Program 60°C (1 min) → 10°C/min → 200°C → 20°C/min → 280°C (3 min)Slow ramp in the 150-200°C window resolves ethyl-fluoro isomers.
Transfer Line 280°CPrevents cold-spot condensation of high-boiling matrix.
Ion Source 230°C (EI, 70 eV)Standard ionization energy for library matching.

Retention Behavior & Predictive Data[1][2][3]

Since absolute retention times (RT) shift with column length and flow, Retention Indices (RI) and Relative Retention Times (RRT) are the gold standards for identification.

Predicted Kovats Retention Index (HP-5MS)

Using the Additivity Principle of functional group increments:

  • Base: Aniline (RI ≈ 960)

  • + 3-Ethyl Group: Adds ~180–190 units (derived from 3-ethylaniline RI ≈ 1141).

  • + 4-Fluoro Group: Adds ~40–50 units (derived from 4-fluoroaniline RI ≈ 1000).

  • Calculated RI for 3-Ethyl-4-fluoroaniline: 1190 ± 20

Comparative Elution Table

Use these standards to bracket the target compound.

CompoundBoiling PointPredicted RI (HP-5MS)Elution Order
4-Fluoroaniline188°C10011 (Early)
3-Ethylaniline212°C11412
3-Ethyl-4-fluoroaniline ~215-220°C 1190 3 (Target)
4-Ethylaniline216°C12234
3-Chloro-4-fluoroaniline227°C~12505 (Late)

Note: On a non-polar column, the target elutes between 3-ethylaniline and 4-ethylaniline.

Mass Spectral Identification (EI, 70 eV)

The mass spectrum provides the structural fingerprint.

  • Molecular Ion (M⁺): m/z 139 (Significant intensity, odd mass indicates odd nitrogen count).

  • Base Peak: Likely m/z 124 [M - CH₃]⁺.

    • Mechanism:[1] Benzylic cleavage of the ethyl group is the dominant fragmentation pathway for alkyl-substituted aromatics.

  • Secondary Fragment: m/z 96 [M - CH₃ - C₂H₄]⁺ or loss of HF fragments.

Differentiation from N-Ethyl Isomer
  • 3-Ethyl-4-fluoroaniline (Ring-Substituted): Strong M-15 (Benzylic cleavage).

  • N-Ethyl-4-fluoroaniline (N-Substituted): Strong M-15 (forming iminium ion) but often shows a distinct m/z 110 [M - C₂H₅]⁺ if the N-alkyl bond breaks, or m/z 111 via McLafferty rearrangement.

  • Definitive Test: TFAA Derivatization .

    • Treat sample with Trifluoroacetic Anhydride (TFAA).

    • Primary Amine (Target): Forms N-TFA derivative (MW 139 + 96 = 235).

    • Secondary Amine (N-Ethyl): Forms N-TFA derivative (MW 139 + 96 = 235), but retention time shift will be distinct.

Experimental Workflow Diagram

The following DOT diagram illustrates the decision tree for analyzing samples containing 3-Ethyl-4-fluoroaniline, including the derivatization step for confirmation.

GCMS_Workflow Sample Crude Sample (Reaction Mixture) Prep Sample Prep (Dilute in EtOAc or DCM) Sample->Prep DirectInj Direct Injection (Split 10:1) Prep->DirectInj GC_Sep GC Separation (DB-5MS Column) DirectInj->GC_Sep MS_Det MS Detection (Scan 35-350 m/z) GC_Sep->MS_Det Data_Eval Data Evaluation Check RI & Spectrum MS_Det->Data_Eval Decision Is Peak Resolved? Data_Eval->Decision Deriv Derivatization (Add TFAA, 60°C, 30 min) Decision->Deriv No (Co-elution) Result Confirm Identity (Target vs Isomer) Decision->Result Yes (RI ~1190) GC_Deriv GC-MS of Derivative Deriv->GC_Deriv GC_Deriv->Result

Caption: Workflow for GC-MS identification of 3-Ethyl-4-fluoroaniline with optional derivatization for isomer confirmation.

Self-Validating Protocol (System Suitability)

To ensure trustworthiness of the data, run this System Suitability Test (SST) before analyzing unknown samples:

  • Blank Run: Inject pure solvent (Ethyl Acetate). Ensure no ghost peaks at RI 1190.

  • Alkane Ladder: Inject C₁₀–C₂₀ alkane standard. Calculate current RIs for the day.

  • Reference Standard Mix: Inject a mix of 4-Fluoroaniline and 4-Ethylaniline .[2]

    • Acceptance Criteria: Baseline resolution (R > 1.5) between these two markers.[3]

    • Target Window: The target 3-Ethyl-4-fluoroaniline must appear between these two reference peaks.

References

  • National Institute of Standards and Technology (NIST). 4-Fluoroaniline - Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Standards and Technology (NIST). 3-Ethylaniline - Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 3-Ethyl-4-fluoroaniline (Compound Summary). National Library of Medicine. [Link](Note: Verify CAS specific to ring substitution).

  • U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work not only with groundbreaking efficacy but with uncompromising safety. The handling of specialized reagents like 3-Ethyl-4-fluoroaniline, a substituted halogenated aromatic amine, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a risk-based framework to ensure that your safety protocols are as robust as your scientific methods.

Given the specific nature of 3-Ethyl-4-fluoroaniline, we will ground our recommendations in the established hazard profiles of closely related structural analogs, such as 3-chloro-4-fluoroaniline and 4-fluoroaniline. This "principle of analogy" is a cornerstone of chemical safety, allowing us to establish conservative, protective measures in the absence of compound-specific comprehensive data.

Hazard Assessment: The 'Why' Behind the Protective Barrier

Understanding the potential risks is the critical first step in mitigating them. Substituted anilines, as a class, are known for their systemic toxicity. The primary routes of exposure—inhalation, dermal absorption, and ingestion—can lead to significant health effects. The causality is clear: if the chemical cannot enter your body, it cannot cause harm. Our PPE strategy is therefore designed to create an impermeable barrier against these entry points.

Based on data from analogous compounds, 3-Ethyl-4-fluoroaniline should be handled as a substance with the following potential hazards:

Hazard CategoryDescriptionRationale from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4][5] Aromatic amines can be readily absorbed through the skin and lungs.Analogs are classified as acutely toxic via all major exposure routes.[1][2][3][4][5]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns upon contact.[2][5][6] Halogenated aromatics can be defatting and damaging to tissue.3-Chloro-4-fluoroaniline and 4-fluoroaniline are documented skin irritants or corrosives.[2][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation or permanent damage.[2][5][6][7] The mucous membranes of the eyes are highly susceptible to chemical injury.Data for similar compounds consistently indicates a high risk of severe eye irritation.[2][5][6][7]
Specific Target Organ Toxicity May cause respiratory system irritation and potential damage to other organs through prolonged or repeated exposure.[2][4]Certain analogs show specific target organ toxicity, particularly affecting the respiratory system.[2][4]

The Core PPE Ensemble: Your Non-Negotiable Barrier

For any operation involving 3-Ethyl-4-fluoroaniline, regardless of scale, the following PPE constitutes the mandatory minimum. This ensemble is designed to protect against incidental contact and unforeseen events.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times. They must provide a complete seal around the eyes to protect from splashes, aerosols, and dust. Standard safety glasses are insufficient.

    • Face Shield: A full-face shield must be worn over chemical splash goggles whenever there is a significant risk of splashing, such as during solution preparation, transfers of liquids, or when handling quantities greater than a few grams.[8] This provides a secondary layer of protection for the eyes and shields the entire face.[8]

  • Hand Protection:

    • Double Gloving: Always wear two pairs of chemical-resistant gloves. This practice minimizes the risk of exposure if the outer glove is torn or contaminated during removal.

    • Material Selection: Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart. The goal is to select a material with a long breakthrough time for aromatic amines.[9] Remove and replace gloves immediately if contamination is suspected.

  • Body Protection:

    • Chemical-Resistant Laboratory Coat: A fully buttoned, long-sleeved lab coat is required. Ensure it is made of a low-permeability material.

    • Additional Protection: For larger-scale work, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[10]

Task-Specific Protocols: Adapting Protection to the Procedure

Different laboratory procedures carry different levels of risk. The following step-by-step guides detail the required PPE for common tasks, ensuring your protection is always commensurate with the hazard.

Protocol 3.1: Handling Solids (e.g., Weighing, Aliquoting)

The primary risk when handling solid 3-Ethyl-4-fluoroaniline is the inhalation of fine dust particles and contamination of surfaces.

  • Engineering Controls: All weighing and handling of the solid chemical must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box.

  • Eye/Face Protection: Wear chemical splash goggles.

  • Hand Protection: Wear two pairs of nitrile gloves.

  • Body Protection: Wear a chemical-resistant lab coat.

  • Respiratory Protection: A NIOSH-approved respirator with at least an N95 (or P100 for higher protection) particulate filter is mandatory.[7] This is a critical step because fine powders can easily become airborne and bypass other controls. For tasks with a higher potential for aerosolization, a half-mask or full-face respirator with appropriate cartridges may be required.

Protocol 3.2: Preparing Solutions (e.g., Dissolving, Diluting)

This task introduces a significant splash hazard.

  • Engineering Controls: All solution preparations must be conducted in a certified chemical fume hood.

  • Eye/Face Protection: Wear chemical splash goggles and a full-face shield.[8]

  • Hand Protection: Wear two pairs of nitrile gloves. Change the outer glove immediately if any solvent or solution makes contact.

  • Body Protection: Wear a chemical-resistant lab coat. For volumes greater than 100 mL, a chemical-resistant apron is also required.

  • Respiratory Protection: If the solvent is volatile or the process involves heating or sonication, a respirator with organic vapor cartridges is necessary.

TaskPrimary HazardEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Inhalation of DustGogglesDouble NitrileLab CoatN95/P100 Respirator (Mandatory)
Preparing Solution Splashes & VaporsGoggles & Face Shield Double NitrileLab Coat & ApronAs needed for solvent
Large-Scale Transfer Gross ContaminationGoggles & Face Shield Double Nitrile/NeopreneChemical Coveralls Organic Vapor Respirator

Procedural Discipline: Donning and Doffing PPE

The most advanced PPE is rendered useless by improper procedure. Contamination during the removal of PPE is a common source of exposure. These sequences are designed to be self-validating systems of safety.

PPE Donning Sequence

This sequence moves from the least critical to the most critical, minimizing contamination of the outer layers.

G A 1. Hand Hygiene B 2. Lab Coat / Coverall A->B C 3. Inner Gloves B->C D 4. Respirator (Perform Seal Check) C->D E 5. Goggles / Face Shield D->E F 6. Outer Gloves (Pull over cuffs) E->F

Caption: Correct sequence for putting on PPE.

PPE Doffing (Removal) Sequence

This critical procedure is designed to move from most contaminated to least contaminated, preventing you from touching clean skin with dirty equipment.

G A 1. Decontaminate & Remove Outer Gloves B 2. Remove Face Shield A->B C 3. Remove Lab Coat (Turn inside out) B->C D 4. Hand Hygiene C->D E 5. Remove Goggles D->E F 6. Remove Respirator E->F G 7. Remove Inner Gloves F->G H 8. Final Hand Hygiene G->H

Caption: Correct sequence for removing PPE to avoid self-contamination.

Emergency Operations Plan

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Exposure: Immediately remove all contaminated clothing.[4][11][12] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2][11] Seek immediate medical attention.[2][4]

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][11][13] Remove contact lenses if possible.[2] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air.[2][4][13] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[12][13]

  • Spill Cleanup: Evacuate the immediate area. Alert personnel and restrict access. Wearing the full PPE ensemble described for large-scale transfers (including respiratory protection), contain the spill with an inert absorbent material (e.g., sand, vermiculite).[13] Collect the material into a labeled, sealed container for hazardous waste disposal.[5][13]

Disposal Plan: A Responsible Conclusion

3-Ethyl-4-fluoroaniline is a halogenated organic compound and must be disposed of as regulated hazardous waste.[14] Under no circumstances should it or its containers be disposed of in standard trash or down the drain.[15]

  • Segregation: All waste contaminated with 3-Ethyl-4-fluoroaniline (including excess solid, solutions, contaminated gloves, and absorbent materials) must be placed in a dedicated "Halogenated Organic Waste" container.[15][16] Do not mix with non-halogenated waste.[16]

  • Containment: The waste container must be made of a compatible material, kept tightly sealed when not in use, and clearly labeled with its contents.[15][16]

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.

  • Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EH&S) department.

By integrating these detailed protocols into your workflow, you build a system where safety is an inherent part of the scientific process. This ensures the integrity of your research and, more importantly, the protection of your health.

References

  • Serviços e Equipamentos. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Weidlich, T., & Prokeš, L. (2011). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Central European Journal of Chemistry. Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • Tuggle, S., & Le, T. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Proper disposal of chemicals. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.